

Application Note: Methyl 4-butoxy-2-hydroxybenzoate as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	Methyl 4-butoxy-2-hydroxybenzoate
CAS No.:	86840-96-2
Cat. No.:	B2394278

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High-Purity Synthesis & Utilization in Lipophilic Salicylate Scaffolds

Executive Summary

Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), also known as Methyl 4-butoxysalicylate, serves as a critical lipophilic salicylate scaffold in medicinal chemistry and cosmetic dermatology.^[1] Unlike simple salicylates, the 4-butoxy moiety confers enhanced membrane permeability and alters the electronic properties of the aromatic ring, making it a privileged building block for:

- Dermatological APIs: Lipophilic keratolytic agents and tyrosinase inhibitors.^[1]
- Metabolic Targets: Precursors for PPAR agonists and GPR40 modulators.^[1]
- Material Science: Mesogenic cores for liquid crystal pharmaceuticals.

This guide details the regioselective synthesis of this intermediate, overcoming the challenge of differentiating between the 2-hydroxyl and 4-hydroxyl groups, and outlines its downstream utility in drug discovery.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Specification
IUPAC Name	Methyl 4-butoxy-2-hydroxybenzoate
CAS Number	86840-96-2
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
Appearance	White to off-white crystalline powder or low-melting solid
LogP (Predicted)	~3.8 (High Lipophilicity)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups	Phenol (C2), Ester (Methyl), Alkoxy ether (C4)

Synthetic Utility & Mechanism

The synthesis of **Methyl 4-butoxy-2-hydroxybenzoate** relies on the regioselective alkylation of Methyl 2,4-dihydroxybenzoate (Resorcinol mono-methyl carboxylate).

The Chelation Effect (Mechanistic Insight)

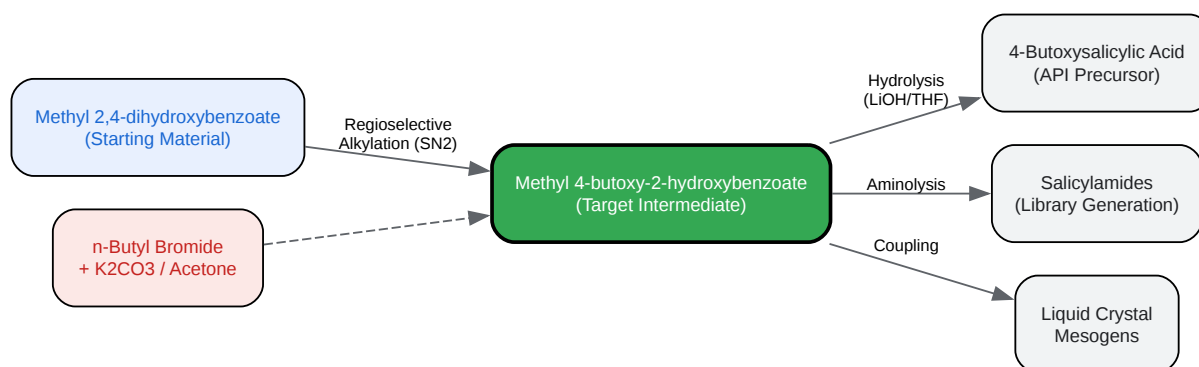
Success depends on exploiting the intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester.[1]

- C2-OH: Strong H-bond donor to the carbonyl.[1] This "locks" the proton, raising its pKa significantly (>10).[1]
- C4-OH: Free phenolic hydroxyl.[1] pKa ~8–9.[1]

- Result: Using a mild base (e.g., Potassium Carbonate or Cesium Bicarbonate) selectively deprotonates the C4-OH, allowing exclusive alkylation at the 4-position without protecting the 2-position.

Visualizing the Pathway

The following diagram illustrates the regioselective synthesis and downstream applications.



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Figure 1: Synthetic workflow for **Methyl 4-butoxy-2-hydroxybenzoate**, highlighting the divergence into multiple pharmaceutical classes.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Objective: Synthesize the target intermediate with >95% regioselectivity (avoiding 2,4-dialkylation).

Reagents:

- Methyl 2,4-dihydroxybenzoate (1.0 eq)
- 1-Bromobutane (1.1 eq)[1]

- Potassium Carbonate (K_2CO_3), anhydrous (1.5 eq)[1]
- Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology:

- Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
- Dissolution: Add Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.
- Base Addition: Add K_2CO_3 (12.3 g, 89.2 mmol) in a single portion. The suspension may turn slight yellow.[1]
- Alkylation: Add 1-Bromobutane (7.0 mL, 65.4 mmol) dropwise via syringe over 10 minutes.
- Reflux: Heat the mixture to reflux (approx. 60°C internal temp) for 6–8 hours.
 - Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (lower Rf) should disappear; the mono-alkylated product (higher Rf) should appear.[1] If a very high Rf spot appears, it is the bis-alkylated impurity (over-reaction).[1]
- Workup: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K_2CO_3).[1] Rinse the filter cake with acetone.[1]
- Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil/solid.
- Purification: Recrystallize from minimal hot Methanol or Ethanol. Alternatively, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Yield Expectation: 85–92% Purity Target: >98% (HPLC)

Protocol B: Hydrolysis to 4-Butoxysalicylic Acid (API Precursor)

Objective: Convert the ester to the free acid for coupling reactions.[1]

- Dissolution: Dissolve **Methyl 4-butoxy-2-hydroxybenzoate** (5 g) in THF (25 mL) and Methanol (10 mL).
- Saponification: Add Lithium Hydroxide monohydrate (2.0 eq) dissolved in Water (10 mL).
- Reaction: Stir at 40°C for 4 hours.
- Acidification: Concentrate to remove organics.[1] Acidify the aqueous residue with 1M HCl to pH 2.[1] The product will precipitate as a white solid.[1]
- Isolation: Filter, wash with water, and dry in a vacuum oven at 45°C.

Analytical Validation (QC)

To ensure the intermediate meets pharmaceutical standards, the following parameters must be verified.

Test	Method	Acceptance Criteria
Identity (NMR)	¹ H NMR (400 MHz, CDCl ₃)	δ 10.9 (s, 1H, 2-OH, chelated), 7.7 (d, 1H, H-6), 6.4 (m, 2H, H-3/H-5), 3.9 (s, 3H, OMe), 3.98 (t, 2H, O-CH ₂).[1]
Purity (HPLC)	C18 Column, ACN/Water Gradient	>98.0% Area
Regio-Isomer	HPLC / NMR	<0.5% of 2-butoxy isomer or 2,4-dibutoxy impurity.[1]
Residual Solvent	GC-Headspace	Acetone < 5000 ppm (ICH Q3C)

Note on NMR: The diagnostic peak is the phenolic proton at 10.9 ppm.[1] If alkylation occurred at the 2-position, this downfield shift (caused by H-bonding) would disappear.[1]

Safety & Handling

- Hazards: **Methyl 4-butoxy-2-hydroxybenzoate** is an ester derivative and may cause skin/eye irritation.[1] 1-Bromobutane is flammable and an alkylating agent.[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle alkyl halides in a fume hood.
- Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture (to prevent hydrolysis).[1]

References

- Regioselective Alkylation Methodology
 - Insight: Cesium and Potassium bases favor 4-O-alkylation due to the chel
 - Source: Wang, Y., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones." [1] Tetrahedron Letters, 2022. [1][2]
- Cosmetic & Dermatological Applications
 - Insight: 4-alkoxysalicylic acids are cited in patents for skin external preparations, functioning as exfoliants and whitening agents. [1]
 - Source: Patent JP5753466B2 "Liquid Cosmetic." [1][3]
 - [1]
- General Salicylate Synthesis
 - Insight: Standard protocols for Fischer esterification and alkylation of resorcinol derivatives. [1]
 - Source: PubChem Compound Summary for **Methyl 4-butoxy-2-hydroxybenzoate**. [1]
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